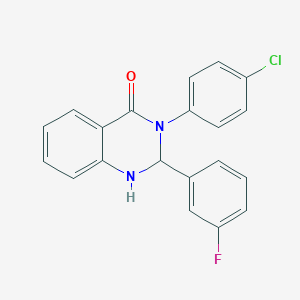
N~1~-1,3-benzodioxol-5-yl-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-1,3-benzodioxol-5-yl-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as BGS-649, is a small molecule drug that has gained significant attention in the scientific community due to its potential therapeutic applications. BGS-649 is a glycine transporter type 1 (GlyT1) inhibitor, which means that it can modulate the levels of glycine in the brain, leading to a range of biochemical and physiological effects.
Mechanism of Action
BGS-649 acts as a competitive inhibitor of N~1~-1,3-benzodioxol-5-yl-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide, which is responsible for the reuptake of glycine from the synaptic cleft. By inhibiting the activity of this compound, BGS-649 can increase the levels of glycine in the synaptic cleft, leading to enhanced NMDA receptor activity and modulation of neurotransmitter levels.
Biochemical and Physiological Effects:
BGS-649 has been shown to have a range of biochemical and physiological effects in preclinical models. These include increased levels of glycine in the brain, enhanced NMDA receptor activity, modulation of neurotransmitter levels, and improved cognitive function in animal models of schizophrenia and Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using BGS-649 in lab experiments is its specificity for N~1~-1,3-benzodioxol-5-yl-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide, which allows for targeted modulation of glycine levels in the brain. However, the low yield of the synthesis process and the limited availability of the compound can be a significant limitation for lab experiments.
Future Directions
There are several potential future directions for research on BGS-649. These include further studies on the safety and efficacy of the compound in preclinical models, clinical trials to evaluate its therapeutic potential in neurological and psychiatric disorders, and the development of more efficient synthesis methods to improve the availability of the compound for research purposes.
In conclusion, BGS-649 is a small molecule drug that has gained significant attention in the scientific community due to its potential therapeutic applications in various neurological and psychiatric disorders. The synthesis of BGS-649 involves several steps, and the compound has been extensively studied in preclinical models for its potential therapeutic applications. BGS-649 acts as a competitive inhibitor of N~1~-1,3-benzodioxol-5-yl-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide, leading to increased levels of glycine in the synaptic cleft and enhanced NMDA receptor activity. While there are several advantages to using BGS-649 in lab experiments, the limited availability of the compound can be a significant limitation. There are several potential future directions for research on BGS-649, including further studies on its safety and efficacy and the development of more efficient synthesis methods.
Synthesis Methods
The synthesis of BGS-649 involves several steps, starting with the reaction of 4-ethoxyphenylboronic acid and 4-bromoanisole in the presence of a palladium catalyst to form 4-ethoxyphenyl-4'-methoxybiphenyl. This intermediate is then reacted with p-toluenesulfonyl chloride to form 4-ethoxyphenyl-4'-methoxybiphenyl-4-sulfonic acid. The final step involves the reaction of this intermediate with N-(2-aminoethyl)glycine to form BGS-649. The overall yield of the synthesis process is reported to be around 20%.
Scientific Research Applications
BGS-649 has been extensively studied in preclinical models for its potential therapeutic applications in various neurological and psychiatric disorders. N~1~-1,3-benzodioxol-5-yl-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide inhibitors like BGS-649 have been shown to increase the levels of glycine in the brain, which can enhance the activity of N-methyl-D-aspartate (NMDA) receptors and modulate the levels of several neurotransmitters, including dopamine, serotonin, and glutamate.
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-4-ethoxyanilino]-N-(1,3-benzodioxol-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O6S/c1-2-29-19-11-9-18(10-12-19)25(32(27,28)20-6-4-3-5-7-20)15-23(26)24-17-8-13-21-22(14-17)31-16-30-21/h3-14H,2,15-16H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHFXEFVLTKVIHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC(=O)NC2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
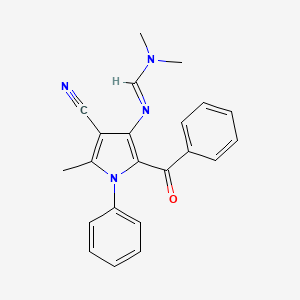
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-(3-chloro-2-methylphenyl)-2-furamide](/img/structure/B4933658.png)
![[2-(pentafluorophenoxy)phenyl]formamide](/img/structure/B4933665.png)
![5-{5-[3-(1H-indol-3-yl)propyl]-1,2,4-oxadiazol-3-yl}-6-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B4933688.png)
![N-(2-chlorobenzyl)-2-[(3-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4933693.png)
![N-(4-fluorobenzyl)-3-{1-[2-(trifluoromethyl)benzyl]-4-piperidinyl}propanamide](/img/structure/B4933699.png)
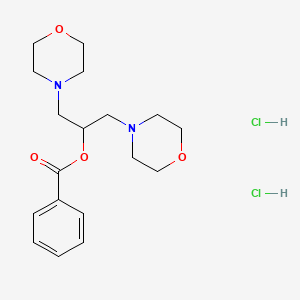
![11-(2-furyl)-3-(3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4933725.png)
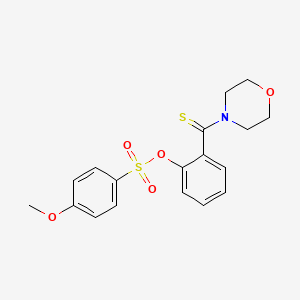
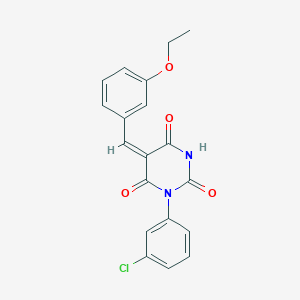
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-phenylpropyl)piperazine](/img/structure/B4933735.png)
![2-[4-(4-chlorophenoxy)phenyl]-8-methoxy-4,4-dimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B4933748.png)
